pKa Divergence: 4-Phenoxy Substitution Shifts Acid Strength vs. Unsubstituted Thiophene-2-carboxylic Acid
The introduction of a 4-phenoxy group elevates the predicted pKa of the carboxylic acid moiety by approximately 0.4 units relative to the parent thiophene-2-carboxylic acid. This shift indicates a weaker acid, affecting ionization state at physiological pH and potentially altering solubility, permeability, and target binding .
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | 3.90 ± 0.10 (predicted) |
| Comparator Or Baseline | Thiophene-2-carboxylic acid: 3.51 (experimental) |
| Quantified Difference | ΔpKa ≈ +0.39 (target less acidic) |
| Conditions | Theoretical prediction vs. experimental determination; values from chemical databases. |
Why This Matters
Selection of the correct pKa variant is critical for designing compounds with optimal ionization profiles for oral bioavailability and CNS penetration.
